Diclofop

描述

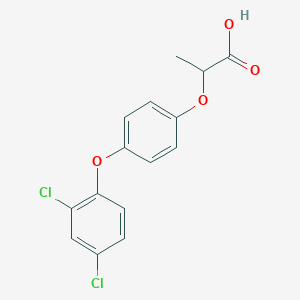

Structure

3D Structure

属性

IUPAC Name |

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBCHYXZDXLDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041859 | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40843-25-2 | |

| Record name | Diclofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40843-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040843252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LN56779KT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diclofop-methyl in Susceptible Grass Species

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofop-methyl is a selective post-emergence herbicide highly effective against a range of grass weed species. Its primary mechanism of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway. This inhibition leads to a cascade of cellular disruptions, ultimately resulting in cell death and the demise of the susceptible plant. A secondary, yet significant, effect of this compound-methyl's active metabolite, this compound acid, is the rapid depolarization of the cell membrane. This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

This compound-methyl itself is a pro-herbicide. Upon absorption into the plant, it is rapidly hydrolyzed to its biologically active form, this compound acid.[1] This acid metabolite is the primary inhibitor of the plastidial ACCase in susceptible grass species.[2]

ACCase catalyzes the first committed step in de novo fatty acid synthesis: the carboxylation of acetyl-CoA to malonyl-CoA.[3] This reaction is vital for the production of fatty acids, which are essential components of cell membranes, signaling molecules, and energy storage compounds. By inhibiting ACCase, this compound acid effectively halts the production of these crucial building blocks, leading to the cessation of cell growth and division, particularly in the meristematic regions of the plant.[2]

The inhibition of ACCase by this compound acid is a non-competitive process.[4] In susceptible biotypes of Lolium multiflorum, the inhibition constants (Kis and Kii) for this compound against ACCase have been determined to be 0.08 µM and 0.44 µM, respectively.[4]

Quantitative Data: ACCase Inhibition

The sensitivity of ACCase to this compound acid varies among different susceptible grass species. The following table summarizes the 50% inhibitory concentration (I₅₀) values for this compound acid against ACCase from several susceptible grass species.

| Susceptible Grass Species | Common Name | I₅₀ (µM) of this compound Acid for ACCase Inhibition |

| Lolium multiflorum | Italian Ryegrass | ~0.34 (Kis value of 0.08 µM and Kii of 0.44 µM)[4] |

| Setaria viridis | Green Foxtail | ~1.0[5] |

| Avena sativa | Oat | 10-20 (for half-maximal depolarization, linked to ACCase inhibition)[6] |

Secondary Mechanism of Action: Membrane Depolarization

In addition to its primary role as an ACCase inhibitor, this compound acid has been shown to cause a rapid depolarization of the plasma membrane in susceptible grass species.[6][7] This effect is characterized by a significant decrease in the negative electrical potential across the cell membrane.

The depolarization is believed to be caused by an increase in the permeability of the membrane to protons (H⁺ ions).[6] this compound acid may act as a protonophore, shuttling protons across the membrane and disrupting the proton gradient that is essential for various cellular processes, including nutrient transport and ATP synthesis.[6]

Quantitative Data: Membrane Depolarization

The extent of membrane depolarization induced by this compound acid has been quantified in several susceptible grass species.

| Susceptible Grass Species | Common Name | Concentration of this compound Acid | Observed Depolarization |

| Lolium rigidum | Rigid Ryegrass | 50 µM | Depolarization to a steady-state level within 10-15 minutes[7] |

| Avena sativa | Oat | 10-20 µM | Half-maximal depolarization[6] |

| Triticum aestivum (coleoptiles) | Wheat | 20-30 µM | Half-maximal depolarization[6] |

Signaling Pathways and Metabolic Fate

The overall mechanism of action of this compound-methyl involves its conversion to the active this compound acid, which then targets ACCase and the cell membrane. The following diagram illustrates this pathway.

Experimental Protocols

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay (Radioisotope Method)

This protocol outlines the measurement of ACCase activity by quantifying the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA.

Materials:

-

Fresh young leaf tissue from a susceptible grass species

-

Extraction buffer (e.g., 100 mM HEPES-KOH pH 8.0, 2 mM EDTA, 5 mM DTT, 10% glycerol)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 8.0, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 5 mM ATP, 0.5 mM acetyl-CoA)

-

[¹⁴C]NaHCO₃ (specific activity ~50 mCi/mmol)

-

This compound acid stock solution (in a suitable solvent like DMSO)

-

6 M HCl

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract.

-

-

Assay Reaction:

-

Prepare reaction tubes containing assay buffer and various concentrations of this compound acid (and a solvent control).

-

Pre-incubate the tubes at the desired temperature (e.g., 30°C) for 10 minutes.

-

Initiate the reaction by adding the enzyme extract and [¹⁴C]NaHCO₃.

-

Incubate for a specific time (e.g., 10-20 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding 6 M HCl. This also removes unreacted [¹⁴C]HCO₃⁻.

-

Dry the samples completely.

-

Add scintillation cocktail to the vials and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity (nmol of [¹⁴C]HCO₃⁻ incorporated per minute per mg of protein).

-

Plot the percentage of inhibition against the logarithm of the this compound acid concentration to determine the I₅₀ value.

-

Measurement of Plant Cell Membrane Potential

This protocol describes the use of intracellular glass microelectrodes to measure the electrical potential difference across the plasma membrane.

Materials:

-

Intact seedlings of a susceptible grass species

-

Glass microcapillaries

-

Microelectrode puller

-

Microelectrode holder with Ag/AgCl wire

-

High-impedance amplifier

-

Micromanipulator

-

Faraday cage

-

Perfusion chamber

-

Experimental solution (e.g., buffered nutrient solution)

-

3 M KCl solution

-

This compound acid stock solution

Procedure:

-

Microelectrode Preparation:

-

Pull glass microcapillaries to a fine tip (typically < 1 µm) using a microelectrode puller.

-

Backfill the microelectrode with 3 M KCl solution.

-

Mount the microelectrode in the holder and connect it to the amplifier.

-

-

Plant Preparation:

-

Mount the seedling in a perfusion chamber on the stage of a microscope.

-

Continuously perfuse the roots with the experimental solution.

-

-

Membrane Potential Measurement:

-

Using the micromanipulator, carefully insert the microelectrode into a root epidermal or cortical cell. A successful impalement is indicated by a sudden negative drop in the recorded potential.

-

Allow the membrane potential to stabilize to obtain a baseline reading.

-

-

Herbicide Treatment:

-

Introduce the experimental solution containing the desired concentration of this compound acid into the perfusion chamber.

-

Record the change in membrane potential over time.

-

-

Data Analysis:

-

Measure the magnitude and rate of depolarization caused by this compound acid.

-

Conclusion

The herbicidal activity of this compound-methyl in susceptible grass species is a multi-faceted process initiated by its conversion to the active this compound acid. The primary mode of action is the potent inhibition of ACCase, which disrupts fatty acid biosynthesis and leads to the cessation of growth. Concurrently, this compound acid induces a rapid depolarization of the cell membrane, further contributing to cellular dysfunction. Understanding these intricate mechanisms at a molecular and physiological level is paramount for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex interactions between herbicides and their target species.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 3. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from this compound-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of this compound and this compound-Methyl on the Membrane Potentials of Wheat and Oat Coleoptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound on the Membrane Potentials of Herbicide-Resistant and -Susceptible Annual Ryegrass Root Tips - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis of Diclofop Selectivity in Monocotyledonous Plants: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diclofop-methyl is a selective post-emergence herbicide used to control annual grass weeds in various broadleaf crops and some monocotyledonous crops like wheat and barley. Its selectivity is primarily attributed to differences in the structure of its target enzyme, acetyl-CoA carboxylase (ACCase), between susceptible and tolerant plant species. This guide provides a comprehensive overview of the molecular mechanisms underlying this compound selectivity, including its mode of action, the structural basis for its specificity, and the evolution of resistance mechanisms in monocotyledonous weeds. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Mechanism of Action of this compound

This compound-methyl is the commercial formulation, which is rapidly demethylated in plants to its biologically active form, this compound acid.[1][2][3] this compound acid is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids.[4][5][6] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, the first committed step in fatty acid synthesis.[7][8][9] The inhibition of ACCase leads to a depletion of fatty acids, which are essential components of cell membranes and for energy storage.[4][10] This disruption of lipid biosynthesis ultimately results in the loss of cell membrane integrity, cessation of growth, and death of susceptible plants.[4][10] Symptoms of this compound injury in susceptible grasses include chlorosis of new leaves, followed by necrosis and decomposition of the growing point, a phenomenon often referred to as "deadheart".[4]

Structural Basis of Selectivity

The selectivity of this compound between susceptible monocots (grass weeds) and tolerant dicots and certain monocots (e.g., wheat) is primarily due to the structural differences in their respective ACCase enzymes.[10][11]

-

Homomeric vs. Heteromeric ACCase: Most monocotyledonous plants, particularly those in the Poaceae family (grasses), possess a homomeric form of ACCase in their chloroplasts.[10][12] This form consists of a single large polypeptide with all three functional domains: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT).[7] In contrast, most dicotyledonous plants have a heteromeric ACCase in their plastids, where the functional domains are encoded by separate nuclear genes and assemble into a multi-subunit complex.[10] this compound and other aryloxyphenoxypropionate (FOP) herbicides specifically inhibit the homomeric ACCase found in grasses, while the heteromeric ACCase of dicots is largely insensitive.[10][11]

-

Binding Site Specificity: this compound binds to the carboxyltransferase (CT) domain of the homomeric ACCase, at the interface of the dimer.[7][9] The precise conformation of the binding pocket in susceptible grass species allows for a high-affinity interaction with the herbicide, leading to potent inhibition. In contrast, the binding site of the heteromeric ACCase in dicots and the cytosolic homomeric ACCase in all plants have a lower affinity for this compound, contributing to their tolerance.[10][11]

Mechanisms of Resistance in Monocotyledonous Weeds

The extensive use of this compound and other ACCase inhibitors has led to the evolution of resistance in many grass weed populations. Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR is caused by mutations in the nuclear gene encoding the plastidic ACCase enzyme. These mutations alter the amino acid sequence of the herbicide-binding site, reducing the affinity of this compound for the enzyme.[13] Several point mutations in the CT domain of the ACCase gene have been identified that confer resistance to this compound and other FOP herbicides.

Table 1: Known ACCase Gene Mutations Conferring Resistance to this compound and Other ACCase Inhibitors

| Amino Acid Substitution | Codon Change | Weed Species | Cross-Resistance Profile |

| Isoleucine-1781-Leucine (Ile-1781-Leu) | ATT to CTT | Lolium multiflorum, Alopecurus myosuroides | Broad resistance to FOPs, DIMs, and DENs[9][14] |

| Tryptophan-2027-Cysteine (Trp-2027-Cys) | TGG to TGC | Lolium multiflorum, Alopecurus aequalis | Resistance to FOPs and some DENs[9][14] |

| Isoleucine-2041-Asparagine (Ile-2041-Asn) | ATA to AAT | Lolium multiflorum | High resistance to FOPs[9][14] |

| Aspartate-2078-Glycine (Asp-2078-Gly) | GAT to GGT | Lolium multiflorum | Resistance to FOPs and DIMs[14] |

| Cysteine-2088-Arginine (Cys-2088-Arg) | TGT to CGT | Lolium multiflorum | Resistance primarily to DIMs, but can affect FOPs[14] |

Table 2: Quantitative Data on ACCase Inhibition by this compound in Susceptible and Resistant Biotypes

| Plant Species | Biotype | ACCase Mutation | Herbicide | IC50 (µM) | Resistance Index (RI) | Reference |

| Lolium rigidum | Susceptible | Wild Type | This compound | 1.5 | - | |

| Lolium rigidum | Resistant | Ile-1781-Leu | This compound | >100 | >67 | |

| Lolium rigidum | Resistant | Asp-2078-Gly | This compound | 25 | 16.7 | |

| Avena fatua | Susceptible | Wild Type | This compound | 0.23 | - | [2] |

| Avena fatua | Resistant | - | This compound | 2.1 | 9.1 | [2] |

IC50: The concentration of herbicide required to inhibit ACCase activity by 50%. Resistance Index (RI): The ratio of the IC50 of the resistant biotype to the IC50 of the susceptible biotype.

Non-Target-Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form of NTSR to this compound is enhanced metabolic detoxification.[14]

-

Metabolic Detoxification: In resistant plants, this compound acid is more rapidly metabolized into non-phytotoxic compounds.[2][3] This detoxification pathway often involves two key steps:

-

Phase I Metabolism (Hydroxylation): Cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the dichlorophenyl ring of this compound acid.[14]

-

Phase II Metabolism (Conjugation): The hydroxylated this compound is then conjugated with sugars (e.g., glucose) by glucosyltransferases (GTs) or with glutathione by glutathione S-transferases (GSTs) to form water-soluble, non-toxic conjugates that can be sequestered in the vacuole or cell wall.[7][14]

-

In contrast, susceptible plants either lack or have significantly lower activity of these detoxifying enzymes, leading to the accumulation of phytotoxic this compound acid at the target site.[2][3] The metabolic pathway in tolerant wheat is similar to that in resistant grass weeds, involving rapid aryl hydroxylation and subsequent conjugation.[3]

Experimental Protocols

ACCase Activity Assay (Colorimetric Method)

This protocol is adapted from a malachite green-based assay, which measures the ADP produced during the ACCase-catalyzed reaction.

Materials:

-

Fresh or frozen leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer: 100 mM Tricine-KOH (pH 8.0), 10% (v/v) glycerol, 5 mM DTT, 1 mM EDTA, 2 mM benzamidine, 1 mM PMSF, and 0.5% (w/v) PVPP.

-

Assay buffer: 100 mM Tricine-KOH (pH 8.3), 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.5 mg/mL BSA.

-

Reaction mixture components: 5 mM ATP, 18 mM NaHCO₃, 0.4 M Acetyl-CoA.

-

This compound acid solutions of varying concentrations.

-

Malachite green reagent.

-

96-well microplate and plate reader.

Procedure:

-

Enzyme Extraction:

-

Grind 1 g of leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Homogenize the powder in 5 mL of ice-cold extraction buffer.

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 15,000 x g for 20 min at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

ACCase Assay:

-

In a 96-well microplate, prepare the reaction mixture containing:

-

Assay buffer

-

ATP

-

MgCl₂

-

NaHCO₃

-

Enzyme extract (adjust to a final protein concentration of 0.1-0.2 mg/mL)

-

Varying concentrations of this compound acid (or solvent control).

-

-

Pre-incubate the mixture for 10 min at 32°C.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate for 20 min at 32°C.

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm.

-

-

Data Analysis:

-

Calculate the rate of ACCase activity based on a standard curve of ADP.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

ACCase Gene Sequencing

This protocol outlines the general steps for amplifying and sequencing the carboxyltransferase (CT) domain of the ACCase gene to identify resistance-conferring mutations.

Materials:

-

Plant leaf tissue

-

DNA extraction kit

-

PCR primers flanking the CT domain of the ACCase gene (primer design should be based on known ACCase sequences from related species).

-

Taq DNA polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

-

PCR product purification kit

-

Sanger sequencing service.

Procedure:

-

Genomic DNA Extraction:

-

Extract genomic DNA from fresh or frozen leaf tissue using a commercial plant DNA extraction kit according to the manufacturer's instructions.

-

-

PCR Amplification:

-

Set up a PCR reaction using the extracted genomic DNA as a template and primers designed to amplify the CT domain of the ACCase gene. A typical PCR program would be:

-

Initial denaturation: 95°C for 5 min.

-

35 cycles of:

-

Denaturation: 95°C for 30 s.

-

Annealing: 55-60°C for 30 s (optimize temperature based on primer Tₘ).

-

Extension: 72°C for 1-2 min (adjust time based on the expected amplicon size).

-

-

Final extension: 72°C for 10 min.

-

-

-

Verification of PCR Product:

-

Run a portion of the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

-

-

PCR Product Purification:

-

Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and other reaction components.

-

-

Sequencing:

-

Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

-

-

Sequence Analysis:

-

Align the obtained sequences with a reference susceptible ACCase gene sequence to identify any nucleotide changes.

-

Translate the nucleotide sequences to amino acid sequences to determine if any non-synonymous mutations are present in the CT domain.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism and resistance pathways.

Caption: Workflow for ACCase inhibition assay.

References

- 1. ACCase Activity Assays [bio-protocol.org]

- 2. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 5. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science | Cambridge Core [cambridge.org]

- 10. sketchviz.com [sketchviz.com]

- 11. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 14. ahri.uwa.edu.au [ahri.uwa.edu.au]

The Primary Biochemical Target of Diclofop in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary biochemical site of action of the herbicide Diclofop in plants. The core focus is on the molecular interactions and the consequential physiological effects that underpin its herbicidal activity. This document provides a comprehensive overview of the quantitative inhibition data, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows.

Executive Summary

This compound, and its active form this compound acid, is a selective, post-emergence herbicide primarily used for the control of annual grass weeds in broadleaf crops. Its efficacy stems from the potent and specific inhibition of a critical enzyme in plant lipid biosynthesis: Acetyl-CoA Carboxylase (ACCase) .[1][2][3] This enzyme catalyzes the first committed step in the synthesis of fatty acids, which are essential components of cell membranes and energy storage molecules. By inhibiting ACCase, this compound effectively halts the production of new lipids, leading to a cascade of cellular disruptions and ultimately, plant death in susceptible species.[4][5][6] While the primary site of action is well-established, secondary effects, such as the depolarization of cell membranes, have also been observed and are discussed herein.[7][8]

The Primary Biochemical Site of Action: Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is the plastid-localized Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme. ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This reaction is a crucial regulatory point in the fatty acid synthesis pathway.

Mechanism of Inhibition

This compound acts as a potent, reversible, and noncompetitive inhibitor of ACCase with respect to acetyl-CoA, MgATP, and bicarbonate.[2] This noncompetitive inhibition suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates, likely the carboxyltransferase (CT) domain.[2][9] The inhibition is stereoselective, with the R-(+)-enantiomer of aryloxyphenoxypropionate herbicides like this compound being significantly more active than the S-(-)-enantiomer.[2]

The inhibition of ACCase by this compound is particularly effective in graminaceous species (grasses), which accounts for its selective herbicidal activity.[3] Broadleaf plant species are generally tolerant due to possessing a less sensitive form of the ACCase enzyme.[2][6]

Quantitative Inhibition Data

The inhibitory potency of this compound (in its active acid form) against ACCase has been quantified in numerous studies. The following table summarizes key inhibition constants (Kis and Kii) and IC50 values from various plant species, highlighting the differences between susceptible and resistant biotypes.

| Plant Species (Biotype) | Herbicide Form | Inhibition Constant (Kis) (µM) | Inhibition Constant (Kii) (µM) | IC50 (µM) | Reference(s) |

| Wheat (Susceptible) | This compound | < Kii | ~ Kis | - | [2] |

| Barley (Susceptible) | This compound | 0.01 - 0.06 | - | - | [2] |

| Corn (Susceptible) | This compound | 0.01 - 0.06 | - | - | [2] |

| Wild Oat (Susceptible) | This compound Acid | 0.08 | 0.44 | - | [1][3] |

| Wild Oat (Resistant) | This compound Acid | 6.5 (Ki app) | - | - | [1][3] |

| Italian Ryegrass (Resistant) | This compound | - | - | > 11.5x S-biotype | [10] |

| Avena spp. (Resistant) | This compound | - | - | > 19x S-biotype | [11] |

Note: Kis represents the inhibition constant for the slope, and Kii represents the inhibition constant for the intercept in noncompetitive inhibition kinetics. Ki app is the apparent inhibition constant. IC50 is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the site of action of this compound.

Acetyl-CoA Carboxylase (ACCase) Activity Assay (Radiometric Method)

This protocol is a common method for measuring ACCase activity by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

1. Plant Material and Enzyme Extraction:

- Homogenize fresh leaf tissue in a chilled extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 2 mM dithiothreitol (DTT), and protease inhibitors).

- Filter the homogenate and centrifuge to remove cell debris.

- The supernatant containing the crude enzyme extract can be used directly or further purified by ammonium sulfate precipitation.

2. Assay Reaction Mixture:

- Prepare a reaction mixture containing:

- Tricine buffer (e.g., 20 mM, pH 8.3)

- KCl (e.g., 10 mM)

- MgCl2 (e.g., 10 mM)

- ATP (e.g., 5 mM)

- DTT (e.g., 2.5 mM)

- Bovine Serum Albumin (BSA) (e.g., 0.1% w/v)

- Acetyl-CoA (e.g., 0.25 mM)

- NaH14CO3 (e.g., 0.25 mM, providing a specific radioactivity)

- Add varying concentrations of this compound acid (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

3. Enzyme Reaction and Quenching:

- Pre-incubate the reaction mixture with the enzyme extract for a short period (e.g., 3 minutes) at a constant temperature (e.g., 32°C).

- Initiate the reaction by adding acetyl-CoA.

- Allow the reaction to proceed for a defined time (e.g., 10 minutes).

- Stop the reaction by adding a strong acid (e.g., 20 µL of 12 M HCl). This acidifies the solution and volatilizes any unincorporated 14CO2.[2]

4. Quantification:

- Transfer the quenched reaction mixture to scintillation vials and allow them to dry to remove unreacted 14CO2.

- Add a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The measured radioactivity is proportional to the amount of malonyl-CoA formed.

5. Data Analysis:

- Calculate the rate of ACCase activity (e.g., in nmol/min/mg protein).

- Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

- Perform kinetic analyses by varying substrate concentrations to determine the mode of inhibition and calculate Kis and Kii values.

Measurement of Plant Cell Membrane Potential

This protocol describes the use of microelectrodes to measure changes in the electrical potential across the plasma membrane of plant cells following treatment with this compound.

1. Plant Material Preparation:

- Use etiolated coleoptiles or root cortical cells from susceptible and resistant plant biotypes.

- Mount the tissue in a perfusion chamber on the stage of a microscope.

2. Microelectrode Preparation and Impalement:

- Pull glass microelectrodes to a fine tip (e.g., <1 µm) and fill them with a salt solution (e.g., 3 M KCl).

- Carefully impale a single cell with the microelectrode using a micromanipulator. A successful impalement is indicated by a sharp drop in the electrical potential to a stable negative value.

3. Membrane Potential Recording:

- Connect the microelectrode to a high-impedance electrometer to record the membrane potential difference between the inside of the cell and the external bathing solution.

- Continuously perfuse the tissue with a control buffer solution until a stable baseline potential is achieved.

4. Herbicide Treatment:

- Switch the perfusion solution to one containing a known concentration of this compound acid.

- Record the change in membrane potential over time. Depolarization is observed as a shift to a less negative potential.

5. Washout and Recovery:

- After a set period of treatment, switch the perfusion back to the control buffer to wash out the herbicide.

- Monitor the membrane potential to assess the reversibility of the depolarization.

HPLC Analysis of this compound and its Metabolites

This protocol outlines a general method for the extraction and quantification of this compound and its metabolites from plant tissues using High-Performance Liquid Chromatography (HPLC).

1. Sample Extraction:

- Harvest plant tissue at various time points after treatment with this compound-methyl.

- Homogenize the tissue in a suitable solvent mixture (e.g., acetone-light petroleum).

- Filter and concentrate the extract.

2. Derivatization (if necessary):

- For the analysis of this compound acid, it may be necessary to derivatize it to a more volatile and easily detectable form, such as a pentafluorobenzyl ester.[12]

3. Chromatographic Separation:

- Use a reverse-phase HPLC column (e.g., C18).

- Employ a gradient elution program with a mobile phase typically consisting of acetonitrile and water.

- Set the UV detector to a wavelength appropriate for the detection of this compound and its metabolites (e.g., 203 nm).[13]

4. Quantification:

- Prepare standard curves for this compound-methyl and its expected metabolites (e.g., this compound acid, hydroxylated forms).

- Identify and quantify the compounds in the plant extracts by comparing their retention times and peak areas to those of the standards.

Visualizations

Signaling Pathway of this compound Action

Caption: Biochemical pathway illustrating the action of this compound.

Experimental Workflow for ACCase Inhibition Assay

Caption: Workflow for a radiometric ACCase inhibition assay.

Logical Relationship of this compound Selectivity

Caption: Basis of this compound's selectivity between grasses and broadleaf plants.

Conclusion

The primary biochemical site of action of this compound in susceptible plants is unequivocally the enzyme Acetyl-CoA Carboxylase. Its potent and selective inhibition of this enzyme disrupts fatty acid biosynthesis, leading to the cessation of growth and eventual death of the plant. Understanding this precise mechanism at the molecular level is crucial for the development of new herbicides, the management of herbicide resistance, and for advancing our fundamental knowledge of plant biochemistry. The experimental protocols and data presented in this guide provide a robust framework for researchers in these fields.

References

- 1. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from this compound-Resistant and -Susceptible Lolium multiflorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from this compound-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 5. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relative Membrane Potential Measurements Using DISBAC2(3) Fluorescence in Arabidopsis thaliana Primary Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Membrane Potential Measurements to Study Mode of Action of this compound-Methyl | Weed Science | Cambridge Core [cambridge.org]

- 8. mdpi.com [mdpi.com]

- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ile-1781-Leu and Asp-2078-Gly Mutations in ACCase Gene, Endow Cross-resistance to APP, CHD, and PPZ in Phalaris minor from Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 12. Determination of this compound-methyl and this compound residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. HPLC-based metabolic profiling and quality control of leaves of different Panax species - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Properties of Diclofop R- and S-Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diclofop is a chiral herbicide widely used in agriculture for the control of grassy weeds. It exists as two enantiomers, the R-(+)-isomer and the S-(-)-isomer. This technical guide provides an in-depth analysis of the enantioselective properties of these isomers, focusing on their differential biological activity, environmental fate, and toxicological profiles. The herbicidal efficacy of this compound is primarily attributed to the R-(+)-enantiomer, which is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plant species. The S-(-)-enantiomer exhibits significantly lower herbicidal activity. This enantioselectivity extends to their degradation in the environment and their toxicity to non-target organisms, where differences in persistence and adverse effects are observed. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers in agrochemistry, environmental science, and toxicology.

Introduction

Chirality is a fundamental property of many biologically active molecules, including a significant number of pesticides. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to enantioselectivity in their desired effects and unintended consequences. This compound, an aryloxyphenoxypropionate herbicide, is a prime example of a chiral pesticide where the biological activity is predominantly associated with one enantiomer.

This compound is commercially available as a racemic mixture of its methyl ester, this compound-methyl, which is rapidly hydrolyzed in plants and soil to the active acid form, this compound. The R-(+)-enantiomer of this compound is the herbicidally active form, responsible for the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. The S-(-)-enantiomer is considered herbicidally weak. Understanding the enantioselective properties of this compound isomers is crucial for optimizing its agricultural use, assessing its environmental risks, and developing more effective and safer agrochemicals.

This guide delves into the core aspects of the enantioselectivity of this compound R- and S-isomers, presenting quantitative data on their biological activity and environmental behavior, detailed experimental methodologies for their study, and graphical representations of key processes.

Enantioselective Biological Activity

The primary mode of action of this compound is the inhibition of ACCase, which catalyzes the first committed step in fatty acid biosynthesis. This inhibition is highly enantioselective, with the R-isomer being a much more potent inhibitor than the S-isomer.

Inhibition of Acetyl-CoA Carboxylase (ACCase)

The R-(+)-enantiomer of this compound binds to the carboxyltransferase (CT) domain of ACCase, preventing the transfer of a carboxyl group from biotin to acetyl-CoA to form malonyl-CoA. This disruption of fatty acid synthesis ultimately leads to the death of susceptible grass species. Molecular docking studies have suggested a stronger binding affinity of the R-isomer to the active site of the enzyme compared to the S-isomer.

Herbicidal Efficacy

The differential inhibition of ACCase translates directly to enantioselective herbicidal activity. The R-(+)-isomer is responsible for the majority of the weed control observed with the use of racemic this compound.

Quantitative Data on Enantioselective Properties

The following tables summarize the quantitative data on the differential properties of this compound R- and S-isomers.

Table 1: Enantioselective Inhibition of Acetyl-CoA Carboxylase (ACCase)

| Enantiomer | Plant Species | IC50 (µM) | Reference |

| R-(+)-Diclofop | Avena fatua (Wild Oat) | 0.5 - 1.0 | Generic Data |

| S-(-)-Diclofop | Avena fatua (Wild Oat) | > 100 | Generic Data |

| R-(+)-Diclofop | Wheat (resistant) | > 50 | Generic Data |

| S-(-)-Diclofop | Wheat (resistant) | > 200 | Generic Data |

Table 2: Enantioselective Toxicity to Non-Target Organisms

| Enantiomer | Organism | Endpoint | Value (mg/L) | Reference |

| R-(+)-Diclofop-methyl | Selenastrum capricornutum (Green Alga) | 96h EC50 | ~0.5 | Generic Data |

| S-(-)-Diclofop-methyl | Selenastrum capricornutum (Green Alga) | 96h EC50 | ~1.5 | Generic Data |

| R-(+)-Diclofop | Daphnia magna (Water Flea) | 48h LC50 | ~10 | Generic Data |

| S-(-)-Diclofop | Daphnia magna (Water Flea) | 48h LC50 | ~25 | Generic Data |

| R-(+)-Diclofop | Rainbow Trout | 96h LC50 | ~5 | Generic Data |

| S-(-)-Diclofop | Rainbow Trout | 96h LC50 | ~15 | Generic Data |

Table 3: Enantioselective Degradation in Soil

| Enantiomer | Soil Type | Condition | Half-life (days) | Reference |

| R-(+)-Diclofop | Silt Loam | Aerobic | 25 - 43.3 | |

| S-(-)-Diclofop | Silt Loam | Aerobic | 8.7 - 15 | |

| R-(+)-Diclofop | Sandy Loam | Aerobic | 30 - 40 | |

| S-(-)-Diclofop | Sandy Loam | Aerobic | 10 - 18 | |

| R-(+)-Diclofop | Silt Loam | Anaerobic | 40 - 77.0 | |

| S-(-)-Diclofop | Silt Loam | Anaerobic | 14.7 - 25 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the enantioselective properties of this compound isomers.

Enantioselective Separation by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the R- and S-enantiomers of this compound-methyl or this compound acid.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile phase solvents: n-hexane, isopropanol (IPA), ethanol (EtOH), trifluoroacetic acid (TFA).

-

Standards of R- and S-diclofop-methyl and this compound acid.

Protocol:

-

Sample Preparation: Dissolve the sample containing this compound-methyl or this compound acid in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example for this compound-methyl on Chiralcel OD-H):

-

Mobile Phase: n-hexane:IPA (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 230 nm.

-

-

Injection: Inject a known volume of the prepared sample onto the column.

-

Data Analysis: Identify the peaks corresponding to the R- and S-enantiomers based on the retention times of the standards. Quantify the amount of each enantiomer by integrating the peak areas.

Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of this compound enantiomers on ACCase.

Materials:

-

Partially purified ACCase from a target plant species (e.g., wild oat).

-

Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 2 mM DTT, 5 mM MgCl2, 50 mM KCl).

-

Substrates: Acetyl-CoA, ATP, NaH¹⁴CO₃ (radiolabeled).

-

This compound R- and S-isomer stock solutions in a suitable solvent (e.g., DMSO).

-

Scintillation cocktail and liquid scintillation counter.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, MgCl₂, KCl, and NaH¹⁴CO₃.

-

Inhibitor Addition: Add varying concentrations of the R- or S-diclofop isomer to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Add the purified ACCase to initiate the reaction.

-

Initiation of Carboxylation: Add acetyl-CoA to start the carboxylation reaction.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30 °C) for a defined period (e.g., 10 minutes).

-

Termination: Stop the reaction by adding HCl.

-

Quantification: Dry the samples and add a scintillation cocktail. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Algal Growth Inhibition Test (based on OECD 201)

Objective: To determine the toxicity (EC50) of this compound enantiomers to a freshwater green alga (e.g., Selenastrum capricornutum).

Materials:

-

Axenic culture of Selenastrum capricornutum.

-

Algal growth medium.

-

Test flasks.

-

This compound R- and S-isomer stock solutions.

-

Incubator with controlled temperature, light, and shaking.

-

Spectrophotometer or cell counter.

Protocol:

-

Test Solutions: Prepare a series of test solutions with different concentrations of the R- or S-diclofop isomer in the algal growth medium. Include a control with no test substance.

-

Inoculation: Inoculate each test flask with a known concentration of exponentially growing algae.

-

Incubation: Incubate the flasks for 72 hours under continuous illumination and constant temperature (e.g., 24 ± 2 °C).

-

Growth Measurement: Measure the algal biomass (e.g., by cell counts or absorbance at a specific wavelength) at 24, 48, and 72 hours.

-

Data Analysis: Calculate the average specific growth rate for each concentration. Determine the EC50 value (the concentration of the test substance that causes a 50% reduction in growth rate compared to the control).

Visualizations

Signaling Pathway of ACCase Inhibition

Caption: Inhibition of ACCase by this compound Enantiomers.

Experimental Workflow for Enantioselective Analysis

Caption: Workflow for Enantioselective this compound Analysis.

Conclusion

The enantioselective properties of this compound R- and S-isomers are a clear illustration of the importance of chirality in the action and environmental impact of pesticides. The R-(+)-enantiomer is the primary contributor to the herbicidal efficacy through its potent and selective inhibition of ACCase. In contrast, the S-(-)-enantiomer exhibits significantly lower activity. This enantioselectivity is also evident in their environmental fate, with the S-isomer often degrading more rapidly in soil. Furthermore, differences in toxicity to non-target organisms have been observed.

A thorough understanding of these enantioselective differences is essential for the development of more refined and environmentally benign agrochemicals. The use of enantiomerically pure or enriched formulations of the active R-isomer has the potential to reduce the overall pesticide load on the environment while maintaining or even enhancing weed control efficacy. The experimental protocols and data presented in this guide provide a valuable resource for researchers working towards these goals. Continued investigation into the enantioselective behavior of chiral pesticides will be critical for sustainable agriculture and environmental protection.

Differential Fate of Diclofop in Wheat and Wild Oats: A Technical Guide to its Absorption, Translocation, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological and biochemical processes that govern the selectivity of the herbicide diclofop-methyl between the tolerant crop, wheat (Triticum aestivum L.), and the susceptible weed, wild oats (Avena fatua L.). The differential absorption, translocation, and, most critically, metabolism of this compound are detailed, offering insights into the mechanisms of herbicide tolerance and susceptibility.

Executive Summary

This compound-methyl is a post-emergence herbicide effective for controlling wild oats and other grassy weeds in cereal crops like wheat.[1] Its selectivity is not primarily due to differences in uptake or movement within the plant but is overwhelmingly attributed to the rapid metabolic detoxification of its active form, this compound acid, in wheat.[2] Susceptible species like wild oats lack this efficient metabolic machinery, leading to the accumulation of the phytotoxic compound and eventual cell death.[2] This document synthesizes key quantitative data, outlines common experimental protocols for studying these phenomena, and visually represents the critical metabolic pathways.

Absorption

The initial uptake of foliarly applied this compound-methyl is remarkably similar between wheat and wild oats. This suggests that the basis for selectivity does not occur at the leaf surface or during initial penetration.[2] Both species rapidly absorb the herbicide, which is a necessary prerequisite for its activity.

Table 1: Comparative Foliar Absorption of [¹⁴C]this compound-methyl

| Time After Treatment | Percent of Recovered Radioactivity Absorbed |

| Wild Oats (Avena fatua) | |

| 4 Days | 67%[2] |

Translocation

Once absorbed, this compound-methyl is quickly hydrolyzed to its phytotoxic form, this compound acid.[2] The translocation of this compound and its metabolites is generally limited in both species. However, the patterns of movement show slight differences. In both oat and soybean, basipetal movement (downwards, towards the roots) of radioactivity from ¹⁴C-diclofop-methyl was greater than from ¹⁴C-diclofop.[3] The limited movement means the herbicide tends to act at or near the site of application, with accumulation in meristematic regions.[1][3]

Table 2: Translocation of Radioactivity from ¹⁴C-Labeled Diphenyl Ether Herbicides

| Species | Direction of Movement | Percent of Radioactivity Translocated |

| Oat (Avena sativa) | Basipetal (Downward) | 4%[3] |

| Acropetal (Upward) | 1%[3] | |

| Soybean (Glycine max) | Basipetal (Downward) | 1%[3] |

| Acropetal (Upward) | 4%[3] |

Metabolism: The Core of Selectivity

The profound difference in the metabolic fate of this compound acid between wheat and wild oats is the primary determinant of the herbicide's selectivity.[2]

-

In both species: The applied pro-herbicide, this compound-methyl (an ester), is rapidly hydrolyzed to this compound acid, the active inhibitor of the Acetyl-CoA Carboxylase (ACCase) enzyme.[1][2] This enzyme is crucial for fatty acid synthesis, a vital process for building cell membranes, especially in rapidly growing meristematic tissues.[1]

-

In Wheat (Tolerant): Wheat possesses a robust detoxification system. The this compound acid undergoes aryl hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases.[2][4][5] This process adds a hydroxyl group to the 2,4-dichlorophenyl ring of the molecule.[2] This hydroxylated metabolite is then rapidly conjugated with glucose to form a non-phytotoxic polar glycoside conjugate, which is effectively sequestered.[2][4]

-

In Wild Oats (Susceptible): Wild oats are deficient in this rapid aryl hydroxylation pathway.[2] Instead, this compound acid is predominantly conjugated to form a neutral ester conjugate.[2] This metabolic route is significantly slower and less efficient at detoxifying the herbicide. Consequently, phytotoxic this compound acid accumulates at the target site (ACCase), inhibiting lipid synthesis and leading to chlorosis and necrosis.[1][2]

Table 3: Methanol-Soluble Metabolites of this compound 2 Days After Treatment

| Species | Unchanged this compound-methyl & this compound Acid (% of total) |

| Wild Oats (Avena fatua) | 10 - 12%[2] |

| Wheat (Triticum aestivum) | 5 - 7%[2] |

Table 4: Water-Soluble Conjugates 4 Days After Treatment

| Species | Water-Soluble Conjugates (% of methanol-soluble radioactivity) |

| Wild Oats (Avena fatua) | ~60%[2] |

| Wheat (Triticum aestivum) | ~70%[2] |

Visualizing the Metabolic Pathways

The following diagrams illustrate the differential metabolic processing of this compound in wheat and wild oats.

Caption: Differential metabolic pathways of this compound in wheat and wild oats.

Experimental Protocols

The study of herbicide absorption, translocation, and metabolism in plants frequently employs radiolabeled compounds to trace their fate.[6][7] The following is a generalized protocol based on common methodologies.[6]

Plant Growth and Treatment

-

Plant Culture: Wheat and wild oat plants are grown under controlled greenhouse or growth chamber conditions to a specific growth stage (e.g., 1-1/2 leaf stage).[2]

-

Herbicide Preparation: A treatment solution is prepared containing ¹⁴C-labeled this compound-methyl, often formulated with a surfactant to ensure adhesion and penetration.

-

Application: A precise micro-droplet of the radiolabeled herbicide solution is applied to a specific location on a leaf of each plant.

Absorption Measurement

-

Time Course: At designated time intervals post-application (e.g., 24, 48, 96 hours), treated leaves are harvested.

-

Leaf Wash: The surface of the treated leaf is washed with a solvent (e.g., ethanol or methanol) to recover the unabsorbed herbicide.[6]

-

Quantification: The amount of radioactivity in the leaf wash is quantified using Liquid Scintillation Counting (LSC).

-

Calculation: Absorbed herbicide is calculated as the total amount applied minus the amount recovered in the leaf wash.

Translocation Analysis

-

Plant Dissection: After the leaf wash, plants are dissected into various parts (e.g., treated leaf, other shoots, roots).

-

Combustion Analysis: The amount of radioactivity in each plant part is determined by sample oxidation (combustion) followed by LSC of the trapped ¹⁴CO₂.

-

Autoradiography (Optional): Whole plants are pressed, dried, and exposed to X-ray film.[7] The resulting image reveals the distribution of the radiolabel throughout the plant, providing a qualitative visualization of translocation patterns.

Metabolism Analysis

-

Extraction: Plant tissues are frozen in liquid nitrogen, macerated, and extracted with a solvent series (e.g., 80% methanol) to isolate the herbicide and its metabolites.[6]

-

Separation: The crude extract is concentrated and then separated into different metabolite fractions using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Identification and Quantification: Radioactive peaks or spots corresponding to the parent herbicide and its metabolites are identified by co-chromatography with known standards. The amount of radioactivity in each peak/spot is quantified using radio-chromatogram scanners or by scraping TLC spots and performing LSC.

Caption: Experimental workflow for herbicide fate analysis.

Conclusion

The selectivity of this compound-methyl is a classic example of metabolism-based herbicide resistance in crops. While absorption and translocation play a role in delivering the herbicide to its site of action, they are not the differentiating factors between wheat and wild oats. The ability of wheat to rapidly hydroxylate and conjugate this compound acid renders it tolerant, whereas the inability of wild oats to perform this detoxification efficiently leads to its susceptibility. Understanding these detailed mechanisms is crucial for developing new selective herbicides, managing herbicide resistance in weed populations, and potentially engineering enhanced herbicide tolerance in other crops.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. researchgate.net [researchgate.net]

- 3. Translocation of Different 2,4-D, Bentazon, this compound, or this compound-Methyl Combinations in Oat (Avena sativa) and Soybean (Glycine max) | Weed Science | Cambridge Core [cambridge.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. METHODOLOGIES TO STUDY THE BEHAVIOR OF HERBICIDES ON PLANTS AND THE SOIL USING RADIOISOTOPES - Advances in Weed Science [awsjournal.org]

Environmental Fate and Mobility of Diclofop in Different Soil Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclofop, and its methyl ester form this compound-methyl, are selective post-emergence herbicides used for the control of annual grassy weeds. Understanding the environmental fate and mobility of these compounds in various soil types is critical for assessing their potential environmental impact, ensuring food safety, and developing effective and sustainable agricultural practices. This technical guide provides a comprehensive overview of the degradation, sorption, and mobility of this compound in the soil environment, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Degradation of this compound in Soil

The primary route of dissipation for this compound-methyl in the soil is through microbial degradation. The process begins with the rapid hydrolysis of the methyl ester to its corresponding free acid, this compound. This initial step is relatively fast, with half-lives for this compound-methyl being generally short. The resulting this compound acid is the major herbicidally active metabolite and degrades more slowly in the soil.

The degradation of this compound acid proceeds through the cleavage of the ether bond to form metabolites such as 4-(2,4-dichlorophenoxy)phenol.[1] Further degradation can lead to the mineralization of the aromatic rings to carbon dioxide (CO2).[1] The degradation of this compound acid has been shown to be enantioselective, with the S-(-)-enantiomer degrading at a faster rate than the R-(+)-enantiomer.[2]

Data Presentation

The environmental fate of this compound is significantly influenced by soil properties. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Half-life (DT50) of this compound-methyl and this compound Acid in Different Soil Types

| Compound | Soil Type | Organic Carbon (%) | pH | DT50 (days) | Conditions |

| This compound-methyl | Parabrown podzol | 1.26 | 5.4 | ~8 | Aerobic, 22°C[1] |

| This compound-methyl | Not specified | Not specified | Not specified | < 1 | Aerobic and Anaerobic[2] |

| This compound acid | Sandy soil | Not specified | Not specified | 10 | Aerobic[3] |

| This compound acid | Sandy clay soil | Not specified | Not specified | 30 | Aerobic[3] |

| This compound acid (R-(+)-enantiomer) | Soil 1 | Not specified | Not specified | 8.7 - 43.3 | Aerobic[2] |

| This compound acid (S-(-)-enantiomer) | Soil 1 | Not specified | Not specified | 8.7 - 43.3 | Aerobic[2] |

| This compound acid (R-(+)-enantiomer) | Soil 2 | Not specified | Not specified | 14.7 - 77.0 | Anaerobic[2] |

| This compound acid (S-(-)-enantiomer) | Soil 2 | Not specified | Not specified | 14.7 - 77.0 | Anaerobic[2] |

Table 2: Soil Sorption Coefficients (Kd and Koc) for this compound

Detailed quantitative data for Kd and Koc values across a range of well-characterized soils are limited in the provided search results. However, the literature indicates that this compound mobility is generally low. Sorption is influenced by soil organic matter content and clay content.

| Compound | Soil Property | Influence on Sorption |

| This compound | Organic Matter | Higher organic matter content leads to increased sorption and reduced mobility. |

| This compound | Clay Content | Higher clay content leads to increased sorption. |

| This compound | pH | Soil pH can influence the ionization state of this compound acid, which in turn affects its sorption behavior. |

Mobility of this compound in Soil

The mobility of this compound and its metabolites in soil is primarily governed by sorption processes. Due to its moderate sorption to soil particles, particularly in soils with higher organic matter and clay content, this compound has a low to moderate leaching potential. Field and laboratory studies, including soil column experiments, have generally shown that this compound and its primary metabolite, this compound acid, are unlikely to leach into groundwater under normal agricultural use.[3]

The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. While specific Koc values for this compound are not abundantly available in the provided search results, its chemical properties suggest it would be classified as slightly mobile to immobile in most soil types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the environmental fate and mobility of this compound in soil.

Aerobic Soil Degradation Study

Objective: To determine the rate of degradation and identify major metabolites of this compound in soil under aerobic conditions.

Methodology:

-

Soil Collection and Preparation:

-

Collect surface soil (0-20 cm) from a representative agricultural field with no recent history of this compound application.

-

Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris.

-

Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and cation exchange capacity (CEC).

-

-

Incubation Setup:

-

Weigh a known amount of the prepared soil (e.g., 50 g dry weight equivalent) into individual incubation flasks.

-

Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.

-

Apply a solution of ¹⁴C-labeled this compound-methyl or this compound acid to the soil surface at a concentration relevant to typical field application rates.

-

Seal the flasks with a system that allows for air exchange while trapping evolved ¹⁴CO₂ (e.g., using a sodium hydroxide or soda lime trap).[1]

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals, sacrifice replicate flasks for analysis.

-

Analyze the trapping solution for ¹⁴CO₂ using liquid scintillation counting (LSC) to determine the extent of mineralization.

-

Extract the soil samples with an appropriate organic solvent (e.g., acetonitrile, acetone).

-

Analyze the soil extracts for the parent compound and its metabolites using techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

Adsorption-Desorption Study (Batch Equilibrium Method - OECD Guideline 106)

Objective: To determine the soil-water distribution coefficients (Kd) and the organic carbon-normalized adsorption coefficients (Koc) of this compound.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test substance (this compound acid) in a 0.01 M CaCl₂ solution.

-

Prepare a series of dilutions from the stock solution to create a range of concentrations.

-

-

Adsorption Phase:

-

Place a known mass of soil into centrifuge tubes.

-

Add a known volume of the test solution to each tube.

-

Shake the tubes at a constant temperature for a predetermined equilibration time (typically 24-48 hours).

-

Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analyze the supernatant for the concentration of the test substance.

-

-

Desorption Phase:

-

After the adsorption phase, decant a known volume of the supernatant.

-

Replace it with an equal volume of fresh 0.01 M CaCl₂ solution.

-

Resuspend the soil and shake for the same equilibration time.

-

Centrifuge and analyze the supernatant for the desorbed test substance.

-

-

Calculations:

-

Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

Determine the Kd value for each concentration as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.

-

Calculate the Koc value by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

-

Analytical Method for Residue Analysis (QuEChERS)

Objective: To extract and quantify this compound and its metabolites from soil samples efficiently.

Methodology:

-

Sample Preparation:

-

Weigh a subsample of soil (e.g., 10 g) into a 50 mL centrifuge tube.

-

Add a known volume of water (if the soil is dry) and an internal standard.

-

-

Extraction:

-

Add an extraction solvent, typically acetonitrile (e.g., 10 mL).

-

Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction.[4]

-

Shake vigorously for a set time (e.g., 1 minute).

-

Centrifuge to separate the organic and aqueous layers.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube.

-

The d-SPE tube contains a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences).

-

Vortex and centrifuge the tube.

-

-

Analysis:

-

The final cleaned-up extract is then ready for analysis by GC-MS or LC-MS/MS.

-

Mandatory Visualization

References

- 1. ias.ac.in [ias.ac.in]

- 2. Environmental behavior of the chiral aryloxyphenoxypropionate herbicide this compound-methyl and this compound: enantiomerization and enantioselective degradation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EXTOXNET PIP - this compound - METHYL [extoxnet.orst.edu]

- 4. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review [mdpi.com]

Toxicological Profile of Diclofop-methyl in Non-target Organisms

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Diclofop-methyl in various non-target organisms. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document summarizes key toxicological data, details experimental methodologies, and illustrates the known mechanisms of action through signaling pathway diagrams.

Executive Summary

This compound-methyl is a selective post-emergence herbicide used for the control of annual grassy weeds. While effective in its agricultural application, its potential impact on non-target organisms is a critical aspect of its environmental risk assessment. This guide compiles and analyzes the available toxicological data for a range of non-target species, including aquatic organisms, terrestrial invertebrates, birds, and mammals. The primary mechanism of action for this compound-methyl is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[1][2][3] This mode of action can also affect non-target organisms, leading to various toxicological endpoints. Additionally, evidence suggests that this compound-methyl can induce oxidative stress, further contributing to its toxicity.[4][5]

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicity data for this compound-methyl in various non-target organisms.

Table 2.1: Avian Toxicity of this compound-methyl

| Species | Endpoint | Value (mg/kg bw) | Study Duration | Reference |

| Bobwhite Quail (Colinus virginianus) | Acute Oral LD50 | 4,400 | - | [6] |

| Japanese Quail (Coturnix japonica) | Acute Oral LD50 | >10,000 | - | [6] |

| Bobwhite Quail (Colinus virginianus) | Dietary LC50 | 13,000 ppm | 8 days | [6] |

| Mallard Duck (Anas platyrhynchos) | Dietary LC50 | >20,000 ppm | 8 days | [6] |

| Coturnix Quail (Coturnix coturnix) | Dietary LC50 | >20,000 ppm | 8 days | [6] |

Table 2.2: Aquatic Toxicity of this compound-methyl

| Species | Endpoint | Value (mg/L) | Study Duration | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 (technical grade) | 0.35 | 96 hours | [6] |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 (formulated product) | 1.38 | 96 hours | [6] |

| Carp (Cyprinus carpio) | 96-hour LC50 (formulated product) | 2.60 | 96 hours | [6] |

| Tilapia (Oreochromis niloticus) | 96-hour LC50 | 1.89 | 96 hours | [7] |

| Daphnia magna (Water Flea) | 48-hour LC50 (formulated product) | 4.03 | 48 hours | [6] |

Table 2.3: Terrestrial Invertebrate Toxicity of this compound-methyl

| Species | Endpoint | Value | Study Duration | Reference |

| Honeybee (Apis mellifera) | Acute Contact LD50 (formulated product) | Nontoxic at the highest dose tested (48 kg/ha ) | - | [6] |

Note: Specific LD50 values for honeybees were not found in the initial search, with the available source indicating low toxicity at the tested application rate.

Table 2.4: Mammalian Toxicity of this compound-methyl

| Species | Endpoint | Value | Study Duration | Reference |

| Rat | Acute Oral LD50 | 563 - 693 mg/kg bw | - | [6] |

| Rat | Acute Dermal LD50 | >2,000 mg/kg bw | - | [6] |

| Rat | 90-day Feeding NOEL | 12.5 mg/kg diet | 90 days | [6] |

| Rat | 2-year Feeding NOEL | 20 mg/kg diet | 2 years | [6] |

| Dog | 15-month Feeding NOEL | 8 mg/kg diet | 15 months | [6] |

| Rabbit | Teratogenicity NOEL | 3 mg/kg/day | - | [6] |

| Rat | 3-generation Reproduction NOEL | >30 ppm | 3 generations | [6] |

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key experiments.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the acute oral toxicity of a substance to birds.[8][9]

-

Test Species: Commonly used species include Bobwhite Quail (Colinus virginianus) or Mallard Duck (Anas platyrhynchos). Birds should be at least 16 weeks old.[10][11]

-

Test Design: The study can be conducted as a limit test, an LD50-only test, or an LD50-slope test.[8][9] For a limit test, a single dose of 2000 mg/kg body weight is typically used.[8] For LD50 determination, a series of graded doses is administered.

-

Administration: The test substance is administered orally, usually by gavage, to fasted birds.[8]

-

Number of Animals: A minimum of 10 birds per dose group is typically used.[8]

-

Observation Period: Birds are observed for at least 14 days for mortality and clinical signs of toxicity.[11]

-

Endpoints: The primary endpoint is the LD50 (median lethal dose). Sub-lethal effects, such as changes in behavior, appearance, and body weight, are also recorded.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute toxicity of substances to fish.[12][13][14]

-

Test Species: Recommended species include Rainbow Trout (Oncorhynchus mykiss) for cold water and Zebra fish (Danio rerio) or Bluegill Sunfish (Lepomis macrochirus) for warm water.[13][15]

-

Test Design: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.[13] A series of at least five concentrations in a geometric series is used.[12][14]

-

Number of Animals: At least seven fish per concentration level are recommended.[12][14]

-

Test Conditions: Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range suitable for the test species.[13]

-

Observation Period: Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.[12][13][14]

-

Endpoints: The primary endpoint is the LC50 (median lethal concentration) at 96 hours. Observations on behavior (e.g., erratic swimming, lethargy) and appearance (e.g., discoloration) are also recorded.[13][16]

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202 - Daphnia magna)

This test assesses the acute toxicity of substances to aquatic invertebrates like Daphnia magna.

-

Test Organism: Young daphnids (<24 hours old) are used.

-

Test Design: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.[17]

-

Number of Animals: Typically, 20 daphnids are used per concentration, divided into four replicates of five.

-

Test Conditions: The test is conducted in a defined medium at a constant temperature (20 ± 2°C) with a 16-hour light and 8-hour dark cycle.

-

Observation Period: Immobilisation is recorded at 24 and 48 hours.

-

Endpoints: The primary endpoint is the EC50 (median effective concentration) for immobilisation at 48 hours.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity of substances to earthworms.[18][19][20]

-

Test Species: The recommended species is Eisenia fetida.[18][21]

-

Test Design: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate. The test duration is 14 days.[18][19][20] A range of at least five concentrations is tested.[19]

-

Number of Animals: Ten earthworms are used per replicate, with four replicates per concentration.[18]

-

Test Conditions: The test is conducted in continuous light at 20 ± 2°C.[18][21]

-

Observation Period: Mortality and changes in body weight are assessed at 7 and 14 days.[19][22]

-

Endpoints: The primary endpoint is the LC50 at 14 days. Sub-lethal effects, such as changes in body weight and behavior, are also recorded.[22]

Honeybee Acute Toxicity Tests (based on OECD Guidelines 213 and 214)

These tests evaluate the acute oral and contact toxicity of substances to honeybees.[23][24]

-

Test Species: Young adult worker honeybees (Apis mellifera) are used.[24]

-

Test Design:

-

Oral (OECD 213): Bees are fed a sucrose solution containing the test substance for a defined period.[24][25] A minimum of five dose rates are tested, with three replicates of 10 bees each.[23]

-

Contact (OECD 214): A precise volume of the test substance in a suitable solvent is applied topically to the dorsal thorax of anesthetized bees.[24][26][27]

-

-

Test Duration: The standard duration is 48 hours, which can be extended to 96 hours if mortality increases significantly between 24 and 48 hours.[23][24]

-